4-Ethynylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Ethynylbenzoic acid often employs eco-friendly and efficient methodologies. For example, a one-pot synthesis approach utilizing citric acid as a green medium has been investigated for the synthesis of related aromatic ester derivatives, indicating a trend towards more sustainable chemical synthesis processes (Warekar et al., 2016). Similarly, ultrasound-mediated synthesis has been reported as a rapid and environmentally friendly method for producing derivatives with potential anticancer activities (Tiwari et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Ethynylbenzoic acid and its derivatives can be characterized using various spectroscopic techniques. For instance, structural confirmation of related quinazoline derivatives has been achieved through single crystal X-ray analysis, highlighting the precise arrangement of atoms and bonds within these molecules (Dilebo et al., 2021).
Chemical Reactions and Properties
4-Ethynylbenzoic acid participates in various chemical reactions, leveraging its ethynyl group for coupling reactions, such as the Sonogashira cross-coupling, which is pivotal in synthesizing complex organic molecules. The chemical properties of ethynyl derivatives, including reactivity and stability, are influenced by the nature of substituents and reaction conditions, as demonstrated in the synthesis of imidazolidinones and quinazolines (Shimizu et al., 2022).
Scientific Research Applications
4-Ethynylbenzoic acid has been used in the synthesis and characterization of poly(phenylacetylenes) with activated ester side groups. These polymers exhibit significant reactivity, enabling quantitative reactions with aromatic amines and influencing the conjugated polymer backbone (Pauly & Théato, 2011).
In dye-sensitized solar cells, derivatives of 4-Ethynylbenzoic acid have been used to modify electron-acceptors, affecting energy levels, light-harvesting ability, and cell stability (Yang et al., 2016).
The compound has demonstrated thermoresponsive chiroptical property switching in a poly(4‘-ethynylbenzo-15-crown-5)/α-Amino Acid System (Sakai et al., 2006).
It has been involved in thermal solid-state polymerization processes, leading to the creation of amorphous poly(phenylacetylene) derivatives (Njus et al., 2005).
4-Ethynylbenzoic acid has been effective in direct polymerizations of highly polar acetylene derivatives, leading to the creation of polymers with high molecular weight and low polydispersity index (Yuan et al., 2009).
The compound has been used in the construction of Zn-based, mixed-ligand metal-organic frameworks, demonstrating the potential for creating diverse MOFs with varying levels of interpenetration (Gadzikwa et al., 2008).
Safety And Hazards
4-Ethynylbenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
Relevant Papers One relevant paper found discusses the use of 4-ethynylbenzoic acid in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester . This compound is a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .
properties
IUPAC Name |
4-ethynylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHLZCPDZPBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
192705-28-5 | |
Record name | Benzoic acid, 4-ethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192705-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90343433 | |
Record name | 4-ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylbenzoic acid | |
CAS RN |
10602-00-3 | |
Record name | 4-ethynylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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